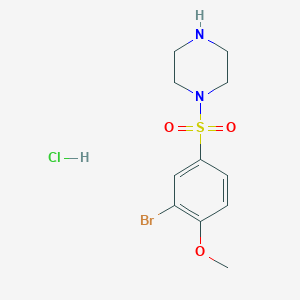

1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride

描述

1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride is a piperazine derivative featuring a benzenesulfonyl core substituted with bromo (Br) and methoxy (OMe) groups at the 3- and 4-positions, respectively. This compound belongs to the arylpiperazine class, known for diverse pharmacological activities, including serotonin receptor modulation, anticancer, and antimicrobial effects .

属性

IUPAC Name |

1-(3-bromo-4-methoxyphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3S.ClH/c1-17-11-3-2-9(8-10(11)12)18(15,16)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFCNMGDXANHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromo and methoxy group on the benzene sulfonyl moiety. Its molecular formula is C₁₃H₁₄BrN₃O₂S, with a molecular weight of approximately 353.24 g/mol.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

- Modulation of Neurotransmitter Systems : The compound may influence dopaminergic and serotonergic pathways, potentially affecting mood and cognition .

Anticancer Properties

Research indicates that piperazine derivatives exhibit promising anticancer activities. For example, compounds similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | PC3 (prostate cancer) | 12.5 | Induces apoptosis |

| Similar piperazines | HepG2 (liver cancer) | 15.4 | Cell cycle arrest |

| Similar piperazines | A549 (lung cancer) | 0.12 | Telomerase inhibition |

Neuroprotective Effects

Studies have also suggested that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic signaling .

Case Studies

- In Vitro Studies : A study conducted on various piperazine derivatives demonstrated significant cytotoxic effects against cancer cell lines, with this compound showing an IC₅₀ value of 12.5 µM against PC3 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Neuropharmacological Assessment : In a neuropharmacological study, this compound exhibited properties consistent with antidepressants by modulating serotonin levels in animal models, suggesting potential therapeutic applications in mood disorders .

科学研究应用

Medicinal Chemistry

Antiparasitic Activity:

Recent studies have indicated that compounds similar to 1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride exhibit promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. A compound identified as 1 in a series of piperazine derivatives showed a notable rate-of-kill and a favorable washout profile in vivo, demonstrating its potential as an antiparasitic agent. The compound's efficacy was evaluated through pharmacokinetic studies and mouse models, showing a reduction in parasite burden when dosed appropriately .

Inhibition of Cellular Proliferation:

The compound has also been investigated for its role in inhibiting Mps-1 kinase, which is associated with various proliferative disorders including solid tumors and hematological malignancies. Inhibitors of Mps-1 kinase represent a novel therapeutic strategy for conditions characterized by uncontrolled cellular growth. Research indicates that derivatives of piperazine, including those similar to this compound, could be effective in this context .

Pharmacological Studies

Modulation of Receptor Activity:

Research has shown that piperazine derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR). This modulation has implications for neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Compounds within this class have been synthesized and tested for their ability to enhance receptor activity, providing critical insights into their pharmacological profiles .

Biological Research

Mechanistic Studies:

The compound's structure allows for investigations into metabolic pathways and mechanisms of action. Studies utilizing mouse liver microsomes have identified metabolic liabilities associated with the piperazine moiety, leading researchers to explore isosteric modifications that could enhance stability and potency. This research is crucial for optimizing lead compounds for further development .

Case Studies and Experimental Findings:

In experimental setups, the compound has been tested alongside standard treatments like benznidazole and posaconazole for Chagas disease, providing comparative data on efficacy and metabolic stability. In vivo studies demonstrated that while the compound did not eliminate all parasites, it significantly reduced parasite levels compared to control treatments .

Data Table: Summary of Research Findings

相似化合物的比较

Key Structural Analogs

Piperazine derivatives vary based on substituent type, position, and functional groups. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Activity

- Bromo vs.

- Methoxy Position : 4-MeO substitution (as in 4-MeOPP) enhances serotonin receptor affinity, whereas 3-MeO (in the target compound) may shift selectivity toward σ-receptors .

- Sulfonyl Group : The benzenesulfonyl moiety in the target compound improves metabolic stability and may confer anticancer activity, as seen in acylsulfonylpiperazine derivatives .

Comparison with Analogs :

Receptor Interactions

- Serotonin Receptors : Unlike 3-CPP and 4-MeOPP, the target compound’s sulfonyl group may reduce 5-HT1A/1B affinity but enhance σ-receptor binding, similar to σ ligands like 1-(cyclopropylmethyl)-4-fluorophenylpiperazine .

- Dopamine Regulation : Bromine’s electron-withdrawing effects could modulate dopamine release, as seen with halogenated phenylpiperazines .

Anticancer Potential

Acylsulfonylpiperazines (e.g., 1N-(2-bromo-5-methoxybenzoyl)piperazine derivatives) exhibit anticancer activity via apoptosis induction, suggesting the target compound may share similar mechanisms .

Antimicrobial Activity

While the target compound’s antimicrobial data are unavailable, structurally simpler analogs (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) show activity against S. aureus and P. aeruginosa, highlighting the role of halogen and alkyl substituents .

准备方法

General Synthetic Strategy

The preparation of 1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride generally follows a two-step approach:

- Step 1: Synthesis of 3-Bromo-4-methoxybenzenesulfonyl chloride or fluoride intermediate

- Step 2: Sulfonylation of piperazine with the sulfonyl halide intermediate followed by isolation as hydrochloride salt

This approach leverages the reactivity of sulfonyl halides to introduce the sulfonyl moiety onto the piperazine nitrogen.

Preparation of 3-Bromo-4-methoxybenzenesulfonyl Halide Intermediate

While direct literature on the exact 3-bromo-4-methoxybenzenesulfonyl chloride is limited, related sulfonyl fluorides and chlorides from halogenated anisole derivatives have been synthesized using palladium-catalyzed sulfonylation methods:

- Using PdCl2(AmPhos)2 catalyst with DABSO (a sulfur dioxide surrogate), halogenated anisoles such as 3-bromoanisole are converted to sulfonyl fluorides under mild microwave heating conditions (90 °C, 1 hour) in the presence of triethylamine and NFSI (N-fluorobenzenesulfonimide). This method yields 3-methoxybenzenesulfonyl fluoride derivatives in moderate yields (~63%).

This sulfonyl fluoride intermediate can be further converted or used as a precursor for sulfonyl chloride or directly for sulfonylation reactions.

Sulfonylation of Piperazine

The key step is the reaction of piperazine with the sulfonyl halide intermediate to form the sulfonamide linkage:

- Piperazine reacts with the sulfonyl chloride or fluoride derivative under controlled conditions to yield the sulfonylated piperazine.

- The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile.

- The piperazine nitrogen nucleophilically attacks the sulfonyl halide, forming the sulfonamide bond.

- The product is then isolated as the hydrochloride salt by treatment with hydrogen chloride or HBr in solvents like dimethyl sulfoxide (DMSO) or ethyl acetate.

Detailed Reaction Conditions and Parameters

Alternative Synthetic Routes and Related Compounds

A patent on 1-(4-bromophenyl)piperidine synthesis shows a two-step process involving nucleophilic aromatic substitution of bromobenzene with piperidine followed by bromination using N-bromosuccinimide (NBS) in organic solvents like acetonitrile or dichloromethane at 15–40 °C. This methodology, while for a related compound, demonstrates efficient halogenation and sulfonylation strategies applicable to piperazine derivatives.

Bromination under acidic conditions using hydrogen bromide in DMSO at 60 °C for 2 hours is reported for bromophenylpiperazine derivatives, yielding up to 96%. This method can be adapted for introducing bromine into aromatic systems prior to sulfonylation.

Microwave-assisted synthesis has been employed to improve reaction rates and yields in related piperazine derivatives, providing rapid and efficient sulfonylation and halogenation steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed sulfonylation (Microwave) | 3-Bromoanisole, DABSO, PdCl2(AmPhos)2, NFSI, triethylamine | Microwave, 90 °C, 1 h | Mild, efficient, good yield (~63%) | Requires Pd catalyst, specialized equipment |

| Nucleophilic aromatic substitution + bromination | Bromobenzene, piperidine, alkali (t-BuOK), NBS | 150-180 °C (first step), 15-40 °C (bromination) | High yield, simple steps | High temperature, multiple steps |

| Acidic bromination in DMSO | Piperazine derivative, HBr, DMSO | 60 °C, 2 h | High yield (up to 96%) | Harsh acidic conditions |

| Microwave-assisted sulfonylation | Piperazine, sulfonyl halide, organic solvent | Microwave irradiation, short time | Rapid, high yield, energy efficient | Requires microwave reactor |

Research Findings and Notes

Microwave irradiation significantly enhances reaction rates and yields in sulfonylation and halogenation steps, reducing reaction times from hours to minutes.

The choice of solvent and base is critical for optimizing yields and purity. For example, sulfolane and tert-butoxide bases are effective in nucleophilic aromatic substitution reactions.

Purification techniques such as recrystallization from dichloromethane/n-heptane mixtures or vacuum distillation are effective for isolating high-purity sulfonylpiperazine hydrochloride salts.

The use of sulfonyl fluorides as intermediates offers a versatile and safer alternative to sulfonyl chlorides, with potential for milder reaction conditions and better selectivity.

常见问题

Q. What are the recommended synthetic routes for 1-(3-Bromo-4-methoxybenzenesulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of piperazine derivatives. A validated approach includes:

- Step 1 : React 3-bromo-4-methoxybenzenesulfonyl chloride with piperazine under basic conditions (e.g., NaOH or Et₃N) in anhydrous solvents (e.g., DCM or THF) at 0–10°C to minimize side reactions .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling or concentrated HCl addition in ethanol.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride), solvent polarity, and reaction time. Monitor progress via TLC or HPLC.

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a multi-technique approach:

- Structural Confirmation :

- Purity Analysis :

Q. What strategies ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Common degradation pathways include sulfonamide bond cleavage .

Advanced Research Questions

Q. How can researchers develop validated analytical methods for quantifying the compound and its impurities?

Methodological Answer:

- Method Development :

- Validation Parameters :

- Impurity Spiking : Synthesize known impurities (e.g., des-bromo analogs) as reference standards .

Q. What computational approaches predict physicochemical properties and reactivity?

Methodological Answer:

Q. How can contradictions between synthetic yield and analytical purity be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Process Adjustments : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted reagents .

Q. What are effective strategies for impurity profiling in batch-to-batch consistency studies?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.

- High-Resolution MS : Identify unknown impurities (e.g., bromine loss products, m/z shifts of –79.9 Da) .

- NMR Structural Elucidation : Compare impurity spectra with synthetic intermediates (e.g., 3-chlorophenyl analogs) .

Q. How can structure-activity relationships (SAR) be evaluated for novel derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。